N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bicyclo[2.2.1]heptane moiety and a pyrazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The final step involves coupling the bicyclo[2.2.1]heptane moiety with the pyrazole ring through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the bicyclo[2.2.1]heptane moiety.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, this compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclo[2.2.1]heptane moiety could provide structural rigidity, while the pyrazole ring might engage in hydrogen bonding or π-π interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the methyl group on the pyrazole ring.
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the chlorine atom on the pyrazole ring.
Uniqueness
The presence of both the chlorine and methyl groups on the pyrazole ring in N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE might confer unique chemical and biological properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
Molecular Formula |
C15H22ClN3O |
---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-chloro-3-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H22ClN3O/c1-9(13-6-11-3-4-12(13)5-11)17-15(20)8-19-7-14(16)10(2)18-19/h7,9,11-13H,3-6,8H2,1-2H3,(H,17,20) |
InChI Key |
NRBZMSXAMLYCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)NC(C)C2CC3CCC2C3 |
Origin of Product |
United States |
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